2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid
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Overview
Description
2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid can be achieved through several routes. One common method involves the reaction of 3-(benzyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Temperature: Room temperature to reflux conditions
Major Products
Oxidation: Formation of 2-(3-(benzyloxy)phenyl)-3-oxopropanoic acid
Reduction: Formation of this compound
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxypropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Methoxy)phenyl)-3-hydroxypropanoic acid
- 2-(3-(Ethoxy)phenyl)-3-hydroxypropanoic acid
- 2-(3-(Benzyloxy)phenyl)-3-oxopropanoic acid
Uniqueness
2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-hydroxy-2-(3-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H16O4/c17-10-15(16(18)19)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15,17H,10-11H2,(H,18,19) |
InChI Key |
XFEYQVLTEUCVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(CO)C(=O)O |
Origin of Product |
United States |
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